
N-ethyl-2-(4-ethyl-1H-imidazol-5-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-2-(4-ethyl-1H-imidazol-5-yl)ethanamine is a compound belonging to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. Imidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2-(4-ethyl-1H-imidazol-5-yl)ethanamine typically involves the cyclization of amido-nitriles in the presence of nickel catalysts. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the oxidative condensation of ketones and amidines, which produces tri-substituted imidazoles under basic conditions .
Industrial Production Methods: Industrial production of imidazole derivatives often employs large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems is common to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N-ethyl-2-(4-ethyl-1H-imidazol-5-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and molecular oxygen.
Reduction: Common reagents include hydrogen gas and metal catalysts.
Substitution: Common reagents include halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazoles .
Scientific Research Applications
N-ethyl-2-(4-ethyl-1H-imidazol-5-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as conductivity and fluorescence
Mechanism of Action
The mechanism of action of N-ethyl-2-(4-ethyl-1H-imidazol-5-yl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. It can activate or inhibit these targets, leading to various biological effects. For example, it may activate histamine receptors, leading to increased intracellular calcium levels and stimulation of adenylate cyclase activity .
Comparison with Similar Compounds
N-ethyl-2-(4-ethyl-1H-imidazol-5-yl)ethanamine can be compared with other imidazole derivatives such as:
Histamine: A naturally occurring compound with similar structural features.
Metronidazole: An antimicrobial agent with a similar imidazole core.
Omeprazole: A proton pump inhibitor used to treat gastric ulcers.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H17N3 |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
N-ethyl-2-(4-ethyl-1H-imidazol-5-yl)ethanamine |
InChI |
InChI=1S/C9H17N3/c1-3-8-9(12-7-11-8)5-6-10-4-2/h7,10H,3-6H2,1-2H3,(H,11,12) |
InChI Key |
AGHGAQGGBQKNDF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC=N1)CCNCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


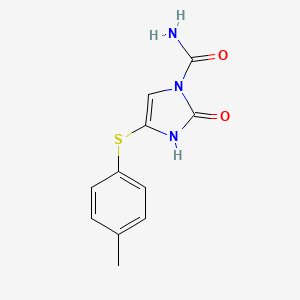
![Tert-butyl 2-[6-[2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B12820457.png)


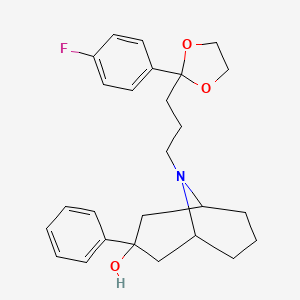
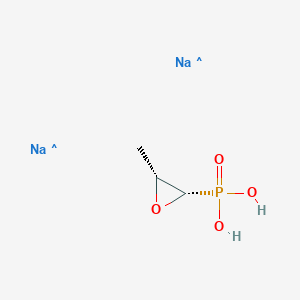
![N-Ethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B12820474.png)
![methyl N-[(1R)-2-[(4S)-2-[17-[2-[(2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-1H-imidazol-5-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-6-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate](/img/structure/B12820489.png)

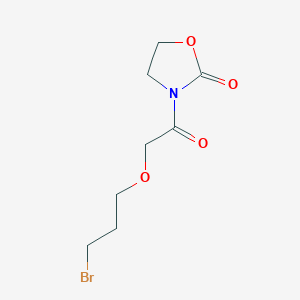
![3-Chlorobicyclo[3.2.1]oct-3-en-2-ol](/img/structure/B12820511.png)
![2,6-Diazabicyclo[3.2.1]octane](/img/structure/B12820515.png)
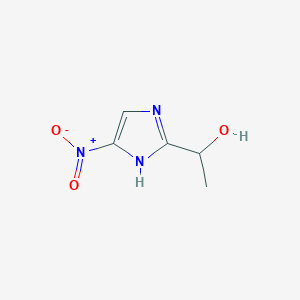
![1-ethyl-1H-benzo[d]imidazol-2-yl acetate](/img/structure/B12820527.png)
